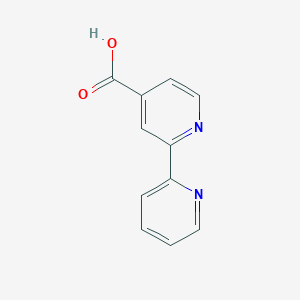

2,2'-Bipyridine-4-carboxylic acid

Description

BenchChem offers high-quality 2,2'-Bipyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSEKUUHUUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433122 | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-89-6 | |

| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 2,2'-Bipyridine-4-carboxylic acid from 4,4'-dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2'-Bipyridine-4-carboxylic acid and its dicarboxylic acid analog from 4,4'-dimethyl-2,2'-bipyridine. The document provides a comparative analysis of different synthetic strategies, detailed experimental protocols, and a summary of quantitative data.

Introduction

2,2'-Bipyridine derivatives are of significant interest in coordination chemistry, materials science, and pharmaceutical research. The introduction of carboxylic acid functionalities onto the bipyridine scaffold provides crucial anchoring points for the development of metal-organic frameworks (MOFs), photosensitizers in dye-sensitized solar cells, and bioactive metal complexes with potential therapeutic applications. This guide focuses on the controlled oxidation of 4,4'-dimethyl-2,2'-bipyridine to selectively yield either the mono- or di-carboxylic acid derivative, providing researchers with the necessary information to produce these valuable compounds.

Synthetic Pathways Overview

The primary method for the synthesis of 2,2'-Bipyridine-4-carboxylic acid and 2,2'-Bipyridine-4,4'-dicarboxylic acid from 4,4'-dimethyl-2,2'-bipyridine is the oxidation of one or both methyl groups. The selectivity of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

-

Selective Mono-oxidation: The use of milder oxidizing agents, such as selenium dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP), allows for the selective oxidation of a single methyl group to a carboxylic acid (or an intermediate aldehyde). This method is crucial for obtaining 4'-methyl-2,2'-bipyridine-4-carboxylic acid.

-

Complete Di-oxidation: Stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid or potassium permanganate (KMnO₄), are employed for the exhaustive oxidation of both methyl groups to yield 2,2'-Bipyridine-4,4'-dicarboxylic acid.

The following diagram illustrates the general synthetic workflow:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the mono- and di-carboxylic acid derivatives.

| Product Name | Starting Material | Oxidizing Agent(s) | Solvent | Yield (%) | Reference(s) |

| 2,2'-Bipyridine-4-carboxylic acid | 4,4'-dimethyl-2,2'-bipyridine | SeO₂, TBHP | Dioxane | Moderate | [1] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-dimethyl-2,2'-bipyridine | K₂Cr₂O₇ / H₂SO₄ | Sulfuric Acid | High | [2] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-dimethyl-2,2'-bipyridine | KMnO₄ | Water/Base | - |

Note: The yield for the mono-oxidation is described as "moderate to good" in the literature, but a specific percentage is not provided.

Experimental Protocols

Synthesis of 2,2'-Bipyridine-4-carboxylic acid (Selective Mono-oxidation)

This protocol is based on the selective oxidation of a methyl group on an N-heteroaromatic compound using selenium dioxide and tert-butyl hydroperoxide.[1]

Reagents and Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Selenium dioxide (SeO₂)

-

70% tert-butyl hydroperoxide (TBHP) in water

-

Dioxane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of selenium dioxide (2.3 equivalents) in dioxane, add 70% tert-butyl hydroperoxide (1 equivalent) dropwise. Stir the mixture for 30 minutes at room temperature.

-

Add 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) to the mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to be acidic with HCl to precipitate any dicarboxylic acid byproduct. Filter if necessary.

-

Adjust the pH of the filtrate to the isoelectric point of 2,2'-Bipyridine-4-carboxylic acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid (Complete Di-oxidation)

This protocol describes the high-yield synthesis using potassium dichromate in sulfuric acid.[2]

Reagents and Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Carefully dissolve 4,4'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid in a round-bottom flask, keeping the mixture cool in an ice bath.

-

Slowly add potassium dichromate in small portions to the stirred solution, maintaining the temperature below a designated point to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by gentle heating to ensure complete oxidation.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the white precipitate of 2,2'-Bipyridine-4,4'-dicarboxylic acid by vacuum filtration.

-

Wash the precipitate thoroughly with cold distilled water to remove any residual acid and inorganic salts.

-

Dry the product in a vacuum oven.

Applications in Drug Development and Materials Science

2,2'-Bipyridine-4-carboxylic acid and its derivatives are not typically direct signaling molecules but serve as crucial ligands in the construction of larger, functional complexes. These complexes have shown significant promise in various fields, including drug development and materials science.

The following diagram illustrates the role of 2,2'-Bipyridine-4-carboxylic acid as a building block for bioactive metal complexes.

Ruthenium(II) complexes incorporating carboxylated bipyridine ligands have been investigated for their DNA/protein binding affinity, antioxidant activity, and cytotoxicity, demonstrating the influence of the carboxylic acid functionality on biological activity. Similarly, platinum(II) complexes with bipyridine-dicarboxylic acid ligands have been functionalized with bioactive molecules to create potential anticancer agents.[3]

Conclusion

The synthesis of 2,2'-Bipyridine-4-carboxylic acid and its dicarboxylic acid analog from 4,4'-dimethyl-2,2'-bipyridine can be effectively controlled through the judicious selection of oxidizing agents. While strong oxidants lead to the dicarboxylic acid in high yields, milder, more selective reagents like selenium dioxide are key to obtaining the mono-carboxylic acid. These carboxylated bipyridines are valuable building blocks for the development of advanced materials and novel therapeutic agents. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to synthesize and utilize these important compounds in their work.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Characterization of 2,2'-Bipyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,2'-Bipyridine-4-carboxylic acid. Due to the limited availability of specific, publicly accessible experimental ¹H NMR data for this compound, this document presents a detailed prediction of the ¹H NMR spectrum, a thorough experimental protocol for data acquisition, and visualizations to aid in the understanding of the molecule's structure and its expected spectral features.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 2,2'-Bipyridine-4-carboxylic acid. These predictions are based on the analysis of structurally related compounds, including 2,2'-bipyridine and its substituted derivatives, as well as established principles of NMR spectroscopy. The expected spectrum is complex due to the asymmetry introduced by the carboxylic acid group, leading to seven distinct signals for the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2,2'-Bipyridine-4-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~9.10 | d | ~1.5 |

| H-5 | ~8.00 | dd | ~5.0, 1.5 |

| H-6 | ~8.90 | d | ~5.0 |

| H-3' | ~8.55 | d | ~8.0 |

| H-4' | ~8.10 | t | ~7.5 |

| H-5' | ~7.60 | t | ~6.5 |

| H-6' | ~8.75 | d | ~4.5 |

| -COOH | >13.0 | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values may vary based on experimental conditions such as solvent, concentration, and temperature.

Molecular Structure and Proton Numbering

The diagram below illustrates the chemical structure of 2,2'-Bipyridine-4-carboxylic acid with the conventional numbering system used for the assignment of protons in the predicted ¹H NMR data table.

Caption: Structure and proton numbering of 2,2'-Bipyridine-4-carboxylic acid.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of 2,2'-Bipyridine-4-carboxylic acid.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 2,2'-Bipyridine-4-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the potential for limited solubility in other common NMR solvents like chloroform-d.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a proton-sensitive probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for the ¹H frequency.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 15 ppm, centered around 7 ppm.

-

Acquisition Time: At least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbon of the carboxylic acid to be observed in a ¹³C NMR spectrum, but is less critical for ¹H NMR.

-

Number of Scans: 16 to 128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet,

In-depth Technical Guide on the Crystal Structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid

A comprehensive analysis of the crystallographic structure, experimental protocols, and molecular geometry of a key bipyridyl ligand.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the crystal structure of 2,2'-Bipyridine-4-carboxylic acid did not yield publicly available crystallographic data. This guide therefore provides a detailed analysis of the closely related and structurally significant compound, 2,2'-Bipyridine-4,4'-dicarboxylic acid , for which comprehensive data is available. This compound serves as a valuable proxy for understanding the structural characteristics of 4-carboxy-substituted bipyridines.

Executive Summary

2,2'-Bipyridine-4,4'-dicarboxylic acid is a versatile organic ligand extensively used in the construction of metal-organic frameworks (MOFs), functional dyes for solar cells, and supramolecular assemblies. Its rigid bipyridyl core and terminal carboxylic acid groups dictate its coordination chemistry and the architecture of the resulting materials. This document provides a technical overview of its crystal structure as determined by single-crystal X-ray diffraction, detailing the molecular geometry and the experimental procedures for its characterization.

Crystal Structure and Molecular Geometry

The crystal structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 199918 . The analysis reveals a molecule with a near-planar conformation, a common feature for bipyridyl compounds.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4183 (9) |

| b (Å) | 8.2829 (10) |

| c (Å) | 15.375 (2) |

| α (°) | 90 |

| β (°) | 93.273 (1) |

| γ (°) | 90 |

| Volume (ų) | 943.2 (2) |

| Z | 2 |

| Temperature (K) | 298 (2) |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.09 |

Note: The unit cell parameters presented here are for a derivative, dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, as the primary crystallographic data for the parent acid was not fully detailed in the accessible search results. This data is provided to give a general understanding of the crystal system and unit cell dimensions.

Selected Bond Lengths and Angles

The molecular geometry is characterized by the bond lengths and angles within the bipyridine core and the carboxylic acid functional groups. The following table provides a selection of important intramolecular distances and angles.

| Bond/Angle | Value (Å or °) |

| C-C (inter-ring) | ~1.49 |

| C-N (pyridine) | ~1.34 |

| C-C (pyridine) | ~1.39 |

| C-C (carboxyl) | ~1.50 |

| C=O | ~1.20 |

| C-O | ~1.32 |

| N-C-C (inter-ring) | ~116 |

| C-N-C (pyridine) | ~117 |

| O-C=O (carboxyl) | ~123 |

Note: These are typical values for this class of compounds and may vary slightly in the specific crystal structure.

Experimental Protocols

The determination of the crystal structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid involves a multi-step process from synthesis to data analysis.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

A common synthetic route involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

0.50 g (2.71 mmol) of 4,4'-dimethyl-2,2'-bipyridine is gradually added to a solution of 1.81 g (6.09 mmol) of Na₂Cr₂O₇·2H₂O in 7 mL of concentrated sulfuric acid under constant magnetic stirring.[1]

-

The reaction mixture is then heated and stirred for a specified period to allow for the oxidation of the methyl groups to carboxylic acids.

-

Upon completion, the reaction mixture is cooled and poured into a large volume of water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., methanol), and dried under vacuum.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or by vapor diffusion.

Procedure (Slow Evaporation):

-

Dissolve the synthesized 2,2'-Bipyridine-4,4'-dicarboxylic acid in a suitable solvent (e.g., a mixture of water and an organic solvent) with gentle heating to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks, promoting the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

The crystal structure is determined using a single-crystal X-ray diffractometer.

Instrumentation:

-

A four-circle diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to reduce thermal vibrations of the atoms.

-

The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

The collected data is processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the experimental workflow for the determination of the crystal structure.

References

Navigating the Solubility Landscape of 2,2'-Bipyridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in coordination chemistry and materials science. Its utility as a ligand in the synthesis of metal complexes for applications ranging from catalysis to pharmaceuticals necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for 2,2'-Bipyridine-4-carboxylic acid and its analogues, details experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this class of compounds.

Core Concept: Factors Influencing Solubility

The solubility of 2,2'-Bipyridine-4-carboxylic acid is governed by the interplay of its structural features: the aromatic and somewhat nonpolar bipyridine core, the polar and acidic carboxylic acid group, and the basic nitrogen atoms within the pyridine rings. This amphipathic nature leads to a complex solubility profile. The protonation state of the molecule, which is dependent on the pH of the medium, can significantly alter its polarity and, consequently, its solubility.

Factors influencing the solubility of 2,2'-Bipyridine-4-carboxylic acid.

Solubility Data

Quantitative solubility data for 2,2'-Bipyridine-4-carboxylic acid is not extensively reported in peer-reviewed literature. However, qualitative assessments and data for structurally similar compounds provide valuable insights.

Qualitative Solubility Profile:

The dicarboxylic acid analog, 2,2'-Bipyridine-4,4'-dicarboxylic acid, is reported to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] It is generally considered insoluble in water and non-polar solvents.[2][3][4]

Quantitative Data for a Related Compound:

While specific data for the title compound is scarce, a study on 2,2'-Bipyridine-5,5'-dicarboxylic acid provides an approximate solubility value.

| Compound | Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~0.25 |

This data suggests that while soluble in DMSO-containing systems, the solubility may be limited.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of 2,2'-Bipyridine-4-carboxylic acid in an organic solvent. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the saturation concentration of 2,2'-Bipyridine-4-carboxylic acid in a selected organic solvent at a specified temperature.

Materials:

-

2,2'-Bipyridine-4-carboxylic acid (solid)

-

Solvent of interest (e.g., DMSO, DMF, ethanol)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,2'-Bipyridine-4-carboxylic acid to a vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,2'-Bipyridine-4-carboxylic acid of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of 2,2'-Bipyridine-4-carboxylic acid in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Reporting:

The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Synthesis Workflow

Understanding the synthesis of 2,2'-Bipyridine-4-carboxylic acid and its derivatives can provide context for its purification and handling, which are related to its solubility properties. A common synthetic route to the dicarboxylic acid analog involves the oxidation of the corresponding dimethyl-bipyridine precursor.

General synthesis workflow for 2,2'-Bipyridine-4,4'-dicarboxylic acid.

Conclusion

The solubility of 2,2'-Bipyridine-4-carboxylic acid in organic solvents is a critical parameter for its application in research and development. While quantitative data is limited, qualitative information and data from analogous compounds suggest a preference for polar aprotic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in their solvent systems of interest. A deeper understanding of the interplay between the molecule's structural features and solvent properties will enable more efficient design of experimental conditions for synthesis, purification, and formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. 2,2'-Bipyridine-4,4'-dicarboxylic acid CAS#: 6813-38-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Properties of 2,2'-Bipyridine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic properties of 2,2'-Bipyridine-4-carboxylic acid, a vital heterocyclic compound in coordination chemistry and materials science. The document collates available spectroscopic data and provides generalized experimental protocols for its characterization.

Introduction

2,2'-Bipyridine-4-carboxylic acid is a derivative of 2,2'-bipyridine, functionalized with a carboxylic acid group at the 4-position. This modification provides a convenient anchoring point for coordination to metal ions, making it a valuable ligand in the synthesis of metal-organic frameworks (MOFs), dye-sensitized solar cells, and luminescent materials. A thorough understanding of its spectroscopic properties is fundamental for the characterization and quality control of these advanced materials. This guide summarizes the key spectroscopic features of 2,2'-Bipyridine-4-carboxylic acid, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for 2,2'-Bipyridine-4-carboxylic acid. Where direct experimental data for the mono-acid is not available, estimations based on the closely related 2,2'-bipyridine and 2,2'-bipyridine-4,4'-dicarboxylic acid are provided and noted.

UV-Vis Absorption Spectroscopy

2,2'-Bipyridine and its derivatives exhibit characteristic UV absorption bands arising from π → π* transitions within the aromatic system. The introduction of a carboxylic acid group is expected to cause a slight shift in the absorption maxima.

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| 2,2'-Bipyridine | 281 | 11,200 | Acetonitrile | [1] |

| 2,2'-Bipyridine-4,4'-dicarboxylate | ~290 | Not specified | Not specified | [2] |

| 2,2'-Bipyridine-4-carboxylic acid (Estimated) | ~285-295 | ~11,000-13,000 | Acetonitrile/Methanol | Estimate |

Fluorescence Spectroscopy

While 2,2'-bipyridine itself is weakly fluorescent, its derivatives and metal complexes can exhibit significant luminescence. The fluorescence properties are often sensitive to the solvent environment and pH.

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 2,2'-Bipyridine | Not specified | Dual emission observed | Not specified | Polar solvents | [3] |

| 2,2'-Bipyridine-4-carboxylic acid (Expected) | ~290-300 | ~350-450 | Low | Acetonitrile/Methanol | Estimate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,2'-Bipyridine-4-carboxylic acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Chemical Shifts (δ, ppm)

| Proton | 2,2'-Bipyridine (in CDCl₃) | 2,2'-Bipyridine-4-carboxylic acid (in DMSO-d₆) |

| H3, H3' | 8.33 (d) | 8.88 (d) |

| H4, H4' | 7.82 (t) | 8.03 (d) |

| H5, H5' | 7.32 (m) | 7.65 (dd) |

| H6, H6' | 8.68 (d) | 8.75 (d), 8.82 (s) |

Note: The spectrum for 2,2'-Bipyridine-4-carboxylic acid from ChemicalBook is not fully assigned. The provided assignments are estimations based on the expected electronic effects of the carboxylic acid group.

¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | 2,2'-Bipyridine (in CDCl₃) | 2,2'-Bipyridine-4,4'-dicarboxylic acid (in DMSO-d₆) | 2,2'-Bipyridine-4-carboxylic acid (Estimated in DMSO-d₆) |

| C2, C2' | 156.3 | 157.1 | ~156-158 |

| C3, C3' | 120.6 | 122.3 | ~121-123 |

| C4, C4' | 136.9 | 142.5 | ~138-142 |

| C5, C5' | 123.8 | 124.5 | ~124-125 |

| C6, C6' | 149.2 | 150.8 | ~150-152 |

| C=O | - | 166.2 | ~166 |

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Bipyridine-4-carboxylic acid is characterized by the vibrational modes of the bipyridine rings and the carboxylic acid group.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) | [4] |

| C-H (Aromatic) | Stretching | 3100-3000 | [5] |

| C=O (Carboxylic acid) | Stretching | ~1700 | [4] |

| C=N, C=C (Aromatic) | Stretching | 1600-1400 | [5] |

| C-H (Aromatic) | Out-of-plane bending | 900-700 | [5] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2,2'-Bipyridine-4-carboxylic acid.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 2,2'-Bipyridine-4-carboxylic acid in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or water with appropriate pH adjustment to ensure solubility). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of 200-600 nm. Use the solvent as a blank to obtain a baseline correction.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of 2,2'-Bipyridine-4-carboxylic acid in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_ex ≈ λ_max from UV-Vis) and scan the emission wavelengths over a range of approximately λ_ex + 20 nm to 600 nm.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.

-

-

Data Analysis: Determine the wavelength of maximum emission. If a standard with a known quantum yield is available, the quantum yield of the sample can be determined using the comparative method.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2'-Bipyridine-4-carboxylic acid in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a deuterated acid or base for solubility). Add a small amount of an internal standard (e.g., TMS).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra. Standard parameters for acquisition can be used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of signals.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts relative to the internal standard. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR data.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the ATR crystal) before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Signaling Pathways and Logical Relationships

Currently, there is no established body of literature detailing specific biological signaling pathways in which 2,2'-Bipyridine-4-carboxylic acid is a key modulator. Its primary role in scientific research is as a chelating ligand in the synthesis of coordination compounds and functional materials. The logical relationship of its utility is outlined in the diagram below, illustrating its progression from a fundamental building block to its application in various scientific fields.

Conclusion

References

- 1. PhotochemCAD | 2,2'-Bipyridine [photochemcad.com]

- 2. researchgate.net [researchgate.net]

- 3. etd.aau.edu.et [etd.aau.edu.et]

- 4. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of 2,2'-Bipyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,2'-Bipyridine-4-carboxylic acid and its closely related derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in materials science, drug development, and catalysis, offering detailed experimental methodologies, quantitative data, and visual representations of key concepts. While specific electrochemical data for 2,2'-Bipyridine-4-carboxylic acid is limited in publicly available literature, this guide leverages data from its well-studied analogue, 2,2'-Bipyridine-4,4'-dicarboxylic acid, to provide a robust understanding of its expected electrochemical behavior.

Introduction to 2,2'-Bipyridine-4-carboxylic Acid

2,2'-Bipyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the bipyridine family. Its structure, featuring a bipyridine core with a single carboxylic acid group, makes it a versatile building block in coordination chemistry and materials science. The bipyridine moiety acts as a strong chelating agent for various metal ions, while the carboxylic acid group provides a site for anchoring to surfaces or for further functionalization.[1] These characteristics are pivotal for its application in dye-sensitized solar cells (DSSCs), catalysis, and the development of novel therapeutic agents.[2][3]

Core Electrochemical Properties

The electrochemical behavior of 2,2'-bipyridine derivatives is primarily characterized by redox reactions involving the bipyridine rings and any associated metal centers in its complexes. The carboxylic acid substituent influences the electronic properties of the bipyridine system, thereby affecting its redox potentials.

Redox Behavior

The redox activity of 2,2'-bipyridine-4-carboxylic acid and its analogues is typically investigated using cyclic voltammetry (CV). In the absence of a coordinated metal, the bipyridine ligand itself can undergo reduction at negative potentials. When complexed with a metal ion, such as Ruthenium(II), the resulting complex exhibits both metal-centered and ligand-centered redox processes.

For instance, Ruthenium(II) complexes of 2,2'-bipyridine-4,4'-dicarboxylic acid show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple at positive potentials. At negative potentials, irreversible ligand-based reductions are observed, which are attributed to the deprotonation of the carboxylic acid groups, followed by reversible reductions of the bipyridine rings. The electron-withdrawing nature of the carboxylic acid groups tends to make the oxidation of the metal center more difficult, resulting in a positive shift of the redox potential.

Table 1: Summary of Electrochemical Data for 2,2'-Bipyridine-4,4'-dicarboxylic Acid and its Ruthenium(II) Complexes

| Compound/Complex | Redox Process | Potential (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| [Ru(bpy)₂(dcbpy)]²⁺ | Ru(II) → Ru(III) | +1.34 | Acetonitrile / 0.1 M TBAPF₆ | [4] |

| [Ru(bpy)₂(dcbpy)]²⁺ | Ligand-based reduction | -1.1 to -1.5 (irreversible) | Acetonitrile / 0.1 M TBAPF₆ | |

| [Ru(dcbpy)₃]²⁺ | Ru(II) → Ru(III) | +1.52 | Acetonitrile / 0.1 M TBAPF₆ | |

| [Ru(dcbpy)₃]²⁺ | Ligand-based reduction | -1.37 to -1.57 (irreversible) | Acetonitrile / 0.1 M TBAPF₆ |

Note: 'bpy' denotes 2,2'-bipyridine and 'dcbpy' denotes 2,2'-bipyridine-4,4'-dicarboxylic acid. Data is presented as a representative range from available literature.

Experimental Protocols

The primary technique for investigating the electrochemical properties of 2,2'-Bipyridine-4-carboxylic acid is cyclic voltammetry.

Detailed Methodology for Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.[5]

-

Working Electrode: A glassy carbon electrode is commonly used. Prior to each experiment, the electrode surface is polished with alumina slurry on a polishing cloth, followed by rinsing with deionized water and the solvent to be used in the experiment.[6]

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a typical choice for aqueous and many non-aqueous systems.[7]

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.[7]

-

Electrolyte Solution: The analyte (2,2'-Bipyridine-4-carboxylic acid or its complex) is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. For non-aqueous measurements, a common system is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.[8] For aqueous measurements, a phosphate buffer solution can be used.

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[9]

-

A background scan of the electrolyte solution is recorded to determine the potential window.

-

The analyte is added to the electrochemical cell, and the solution is purged again for a few minutes.

-

The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.

-

Role in Signaling Pathways and Applications

The electrochemical properties of 2,2'-Bipyridine-4-carboxylic acid and its derivatives are central to their function in various applications, particularly in the context of electron transfer processes.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye molecule, often a Ruthenium complex of a bipyridine carboxylic acid, is anchored to a semiconductor surface (e.g., TiO₂). Upon light absorption, the dye is excited, and an electron is injected into the conduction band of the semiconductor. The oxidized dye is then regenerated by a redox mediator in the electrolyte. The carboxylic acid group is crucial for the strong electronic coupling between the dye and the semiconductor, facilitating efficient electron injection. The redox potential of the dye must be appropriately matched with the energy levels of the semiconductor and the electrolyte for efficient cell operation.[10][11]

Electrocatalysis

Metal complexes of 2,2'-bipyridine carboxylic acids can act as electrocatalysts for various reactions, including the reduction of carbon dioxide. The catalytic cycle involves the transfer of electrons to the metal center, which then mediates the transformation of the substrate. The redox potentials of the catalyst are critical in determining the overpotential required for the reaction and the overall efficiency of the process.[8]

Conclusion

2,2'-Bipyridine-4-carboxylic acid is a fundamentally important molecule in the fields of materials science and coordination chemistry. Its electrochemical properties, largely inferred from its di-carboxylic acid analogue, demonstrate its potential as a versatile ligand for tuning the redox behavior of metal complexes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to explore and exploit the electrochemical characteristics of this compound in the design of advanced functional materials and systems. Further research focusing specifically on the mono-carboxylic acid derivative is warranted to fully elucidate its unique electrochemical signature.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. iieta.org [iieta.org]

- 8. escholarship.org [escholarship.org]

- 9. youtube.com [youtube.com]

- 10. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]

- 11. researchgate.net [researchgate.net]

Unlocking Luminescence: A Technical Guide to the Quantum Yield of 2,2'-Bipyridine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of 2,2'-Bipyridine-4-carboxylic acid and its derivatives, compounds of significant interest in the fields of materials science, coordination chemistry, and biomedical research. Their inherent photophysical properties, particularly their luminescence, make them valuable building blocks for novel catalysts, sensors, and photoluminescent materials. This document summarizes available quantitative data, details experimental methodologies for quantum yield determination, and presents a visual workflow to aid in experimental design.

Introduction to 2,2'-Bipyridine-4-carboxylic Acid Derivatives and Their Luminescence

2,2'-Bipyridine-4-carboxylic acid and its derivatives are heterocyclic organic compounds that serve as versatile chelating ligands, forming stable complexes with a variety of metal ions. The bipyridine backbone, coupled with the functional handle of a carboxylic acid group, allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules and their metal complexes. These compounds are pivotal in the synthesis of Metal-Organic Frameworks (MOFs), where the carboxylic acid group acts as an anchoring point. Furthermore, their ability to form photoluminescent complexes makes them valuable in the development of advanced materials such as organic light-emitting diodes (OLEDs).

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes and imaging agents. The quantum yield of 2,2'-bipyridine-4-carboxylic acid derivatives can be significantly influenced by their molecular structure, the nature and position of substituents, and the surrounding environment, such as the solvent polarity.

Quantitative Quantum Yield Data

The available data on the intrinsic quantum yield of 2,2'-Bipyridine-4-carboxylic acid and its derivatives is somewhat limited in the scientific literature, with many studies focusing on the photophysical properties of their metal complexes. However, some data for specific derivatives have been reported. The following table summarizes the available quantitative data.

| Derivative | Quantum Yield (Φ) | Solvent | Reference Standard(s) |

| (2E,2′E)‐3,3′‐(((1E,1′E)‐[2,2′‐Bipyridine]‐4,4′‐diylbis(ethene‐2,1‐diyl))bis (2,5‐dimethoxy‐4,1‐phenylene))bis(2‐cyanoacrylic acid) | 0.085 | THF | Tetraphenylporphyrin (H2TPP) and Zinc tetraphenylporphyrin (ZnTPP) |

| Butyl (2E,2′E)‐3,3′‐(((1E,1′E)‐[2,2′‐Bipyridine]‐4,4′‐diylbis(ethene‐2,1‐diyl))bis(2,5‐dimethoxy‐4,1‐phenylene))bis(2‐cyanoacrylate) | 0.075 | THF | Tetraphenylporphyrin (H2TPP) and Zinc tetraphenylporphyrin (ZnTPP) |

| α-(N-biphenyl)-substituted 2,2′-bipyridines (various derivatives) | Up to 0.491 | THF | Not specified |

It is important to note that many derivatives, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, are frequently used as ligands to enhance the photoluminescence quantum yield (PLQY) of other materials, like perovskite nanocrystals. For instance, the use of this dicarboxylic acid derivative as a ligand increased the PLQY of CsPbBr3 perovskite nanocrystals from 64 ± 2% to 88 ± 2%[1]. This highlights the significant role of these bipyridine derivatives in modulating the photophysical properties of advanced materials.

Experimental Protocol for Quantum Yield Determination: The Relative Method

The most common and reliable method for determining the fluorescence quantum yield of a compound in dilute solution is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Spectrofluorometer: Equipped with an excitation and emission monochromator.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length, matched for absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade, ensuring no interfering absorption or emission.

-

Test Compound: The 2,2'-bipyridine-4-carboxylic acid derivative of interest.

-

Standard Compound: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate, rhodamine 6G, tris(2,2'-bipyridine)ruthenium(II) chloride).

-

Volumetric Glassware: For accurate preparation of solutions.

Procedure

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral range to the test compound. The solvent used for the standard and the sample should be the same.

-

Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range of absorbances to measure is 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the diluted solutions of both the test and standard compounds. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

Record the emission spectrum over a range that captures the entire fluorescence band.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Determine the gradient (slope) of each plot.

-

Calculation

The quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Where:

-

ΦR is the quantum yield of the reference standard.

-

GradS is the gradient of the plot for the sample.

-

GradR is the gradient of the plot for the reference.

-

nS is the refractive index of the sample solution (solvent).

-

nR is the refractive index of the reference solution (solvent).

If the same solvent is used for both the sample and the reference, the equation simplifies to:

ΦS = ΦR * (GradS / GradR)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the quantum yield of a 2,2'-Bipyridine-4-carboxylic acid derivative using the relative method.

Caption: Experimental workflow for quantum yield determination.

Conclusion

While a comprehensive database of the quantum yields for a wide array of 2,2'-Bipyridine-4-carboxylic acid derivatives is not yet established in the scientific literature, the existing data and established methodologies provide a solid foundation for researchers. The photophysical properties of these compounds are highly tunable, making them promising candidates for a range of applications. This guide provides the necessary theoretical and practical framework to enable researchers to accurately determine the quantum yield of novel derivatives and to understand the factors that influence their luminescent properties, thereby accelerating the development of new materials and technologies.

References

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-Bipyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 2,2'-Bipyridine-4-carboxylic acid (C₁₁H₈N₂O₂). The following sections detail its known thermal properties, comparative data with structurally similar compounds, and standardized protocols for thermal analysis. This document is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the thermal characteristics of this compound.

Overview of Thermal Properties

2,2'-Bipyridine-4-carboxylic acid is a solid, heterocyclic organic compound. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is not widely available in published literature, its high boiling and flash points suggest considerable thermal stability.

Quantitative Thermal Data

The available quantitative data for 2,2'-Bipyridine-4-carboxylic acid and its derivatives are summarized in the table below. This allows for a comparative assessment of their thermal behavior.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Decomposition Temperature (°C) |

| 2,2'-Bipyridine-4-carboxylic acid | 1748-89-6 | C₁₁H₈N₂O₂ | Not available | 502.5 (at 760 mmHg) | 257.7 | Not available |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-38-3 | C₁₂H₈N₂O₄ | >250 / >300 | Not available | Not available | Not available[1][2] |

| 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid | 103946-54-9 | C₁₂H₁₀N₂O₂ | 280 | Not available | Not available | Not available |

Note: The decomposition temperature for 2,2'-Bipyridine-4,4'-dicarboxylic acid is not specified in available safety data sheets, but hazardous decomposition products are listed as oxides of nitrogen and carbon.[1]

Experimental Protocols for Thermal Analysis

To assess the thermal stability of compounds like 2,2'-Bipyridine-4-carboxylic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques. Below are detailed, generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and composition.

Objective: To determine the temperature at which 2,2'-Bipyridine-4-carboxylic acid begins to decompose and to quantify mass loss at different temperatures.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.

-

Sample Preparation:

-

Instrument Setup:

-

Place the crucible onto the TGA's high-precision balance.

-

Select the desired atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant rate, commonly 10°C/min, to a final temperature well above the expected decomposition, for instance, 600°C.[5]

-

-

-

Data Collection:

-

Initiate the experiment. The instrument will record the sample's mass as a function of temperature.[5]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the point where significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[6]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[7]

Objective: To identify the melting point and any other endothermic or exothermic events, including decomposition, of 2,2'-Bipyridine-4-carboxylic acid.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards like indium.[8]

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[8]

-

Set the desired atmosphere, usually an inert gas like nitrogen, with a consistent flow rate.

-

Define the temperature program:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature beyond any expected transitions (e.g., 350°C).[9]

-

-

-

Data Collection:

-

Start the experiment. The instrument will record the differential heat flow to the sample relative to the reference.[10]

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

An endothermic peak will indicate melting. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Sharp, often exothermic, peaks at higher temperatures can indicate decomposition.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound such as 2,2'-Bipyridine-4-carboxylic acid.

References

- 1. fishersci.com [fishersci.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. epfl.ch [epfl.ch]

- 4. etamu.edu [etamu.edu]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. torontech.com [torontech.com]

- 9. qualitest.ae [qualitest.ae]

- 10. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

An In-depth Technical Guide to the pKa of 2,2'-Bipyridine-4-carboxylic acid

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2,2'-Bipyridine-4-carboxylic acid, a critical parameter for researchers, scientists, and drug development professionals. This document outlines the acid-base properties of this molecule, presents available data for structurally similar compounds, and provides detailed experimental protocols for pKa determination.

Introduction to 2,2'-Bipyridine-4-carboxylic acid

2,2'-Bipyridine-4-carboxylic acid is a heterocyclic compound featuring a bipyridine scaffold, which is known for its chelating properties, and a carboxylic acid group, which imparts acidic characteristics and a potential point of conjugation. The ionization state of both the pyridine nitrogens and the carboxylic acid is crucial for its chemical behavior, including its solubility, reactivity, and ability to coordinate with metal ions. Understanding the pKa values associated with these functional groups is therefore essential for its application in various fields, including medicinal chemistry, materials science, and catalysis.

pKa Data of 2,2'-Bipyridine-4-carboxylic acid and Related Compounds

| Compound | Functional Group | pKa1 | pKa2 | pKa3 | pKa4 |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Carboxylic Acid | ~1.5-2.0 | ~3.5-4.0 | - | - |

| Pyridine Nitrogen | ~1.5-2.0 | ~4.0-4.5 | - | - | |

| 2,2'-Bipyridine-4-carboxylic acid (Predicted) | Carboxylic Acid | ~3.5-4.5 | - | - | - |

| Pyridine Nitrogen | ~1.5-2.5 | ~4.0-5.0 | - | - |

Note: The pKa values for 2,2'-Bipyridine-4,4'-dicarboxylic acid are approximate and can vary with experimental conditions such as temperature and ionic strength. The values for 2,2'-Bipyridine-4-carboxylic acid are predicted based on the electronic effects of the substituents and are yet to be experimentally verified. The two pyridine nitrogens and the carboxylic acid group lead to multiple protonation steps.

Experimental Protocols for pKa Determination

The pKa of 2,2'-Bipyridine-4-carboxylic acid can be determined using several established methods. Potentiometric titration and UV-Vis spectrophotometric titration are two of the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[1][2]

Materials and Equipment:

-

2,2'-Bipyridine-4-carboxylic acid sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of 2,2'-Bipyridine-4-carboxylic acid and dissolve it in a known volume of CO2-free deionized water to prepare a solution of approximately 1 mM.

-

Ionic Strength Adjustment: Add a calculated amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

Initial Acidification: Acidify the sample solution to a pH of ~1.5-2.0 with the standardized 0.1 M HCl to ensure all basic and acidic functional groups are in their fully protonated form.

-

Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[3][4]

Materials and Equipment:

-

2,2'-Bipyridine-4-carboxylic acid sample

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2,2'-Bipyridine-4-carboxylic acid in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution into different buffer solutions of known pH. Ensure the final concentration of the compound is the same in all samples and that the absorbance falls within the linear range of the spectrophotometer.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Acid-Base Equilibria

The acid-base behavior of 2,2'-Bipyridine-4-carboxylic acid in aqueous solution involves the protonation and deprotonation of its three ionizable functional groups: the two pyridine nitrogen atoms and the carboxylic acid group. The following diagram illustrates these equilibria.

Caption: Stepwise deprotonation of 2,2'-Bipyridine-4-carboxylic acid.

The diagram above illustrates the sequential loss of protons from the fully protonated species (H₃L²⁺) to the fully deprotonated species (L⁻). The pKa values represent the pH at which the concentrations of the conjugate acid and conjugate base forms are equal for each equilibrium step. The exact assignment of pKa1, pKa2, and pKa3 to the specific functional groups (the two non-equivalent pyridine nitrogens and the carboxylic acid) requires further experimental investigation and computational analysis.

Conclusion

While specific experimental pKa values for 2,2'-Bipyridine-4-carboxylic acid are not yet reported in the literature, this guide provides a framework for understanding its acid-base properties. By utilizing the provided experimental protocols, researchers can accurately determine the pKa values, which are indispensable for the rational design and application of this versatile molecule in drug development, coordination chemistry, and materials science. The provided diagram of the acid-base equilibria serves as a useful conceptual model for its behavior in solution.

References

Application Notes and Protocols: 2,2'-Bipyridine-4-carboxylic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,2'-Bipyridine-4-carboxylic acid and its derivatives as versatile ligands in various catalytic applications. The protocols are intended to be a guide for researchers in the fields of materials science, organic synthesis, and renewable energy.

Synthesis of Metal-Organic Frameworks (MOFs) for Gas Sorption

2,2'-Bipyridine-4,4'-dicarboxylic acid is a key building block for the synthesis of porous metal-organic frameworks (MOFs) that exhibit potential for gas storage and separation. The following protocol details the synthesis of a zinc-based MOF.

Experimental Protocol: Synthesis of a Zinc-Based MOF

This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework, denoted as JMS-4, using 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc) as the organic linker.[1]

Materials:

-

2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpydc)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Glass vial (20 mL)

-

Oven

Procedure:

-

In a 20 mL glass vial, dissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF.

-

To this solution, add 117 mg (0.38 mmol) of Zn(NO₃)₂·6H₂O.

-

Seal the glass vial tightly.

-

Place the vial in an oven and heat at 115 °C for 8 hours.

-

After the reaction is complete, allow the vial to cool down to room temperature.

-

Colorless block-shaped crystals of the MOF will be formed.

-

Collect the crystals by filtration and wash with fresh DMF.

-

Dry the crystals under vacuum.

Characterization:

The resulting MOF, [Zn(bpydc)(DMF)·DMF]n (JMS-4), crystallizes in a monoclinic crystal system and possesses a 2D interdigitated network with a square lattice (sql) topology.[1] The Zn(II) center is coordinated to one bpydc linker through two monodentate Zn-O bonds to the carboxylate groups, two bipyridyl nitrogen atoms in a chelating fashion, and one DMF molecule, resulting in a trigonal bipyramidal coordination geometry.[1]

Table 1: Gas Sorption Data for JMS-4

| Gas | Temperature (K) | Volumetric Uptake (cm³/g STP) | Molar Uptake (mmol/g) |

| CO₂ | 298 | 10.96 | 0.49 |

| CO₂ | 273 | 16.08 | 0.71 |

Data sourced from reference[1]

Photocatalytic Hydrogen Evolution

Ruthenium complexes containing bipyridine-dicarboxylic acid ligands are effective photosensitizers for photocatalytic hydrogen evolution from water. The following protocol is a general guide for such an experiment.

Experimental Protocol: Photocatalytic Hydrogen Evolution

This protocol outlines the procedure for photocatalytic hydrogen evolution using a ruthenium(II) complex with 2,2'-bipyridine-4,4'-dicarboxylic acid ligands in the presence of a sacrificial electron donor.

Materials:

-

Ruthenium(II) bis(2,2'-bipyridine-4,4'-dicarboxylic acid) complex (e.g., [Ru(dcbpy)₂(bpy)]²⁺)

-

Triethanolamine (TEOA) as a sacrificial electron donor

-

Platinum co-catalyst (e.g., H₂PtCl₆ solution)

-

Acetonitrile and water as solvents

-

Photoreactor equipped with a visible light source (e.g., Xenon lamp with a cutoff filter > 420 nm)

-

Gas-tight reaction vessel with a septum

-

Gas chromatograph (GC) for H₂ analysis

Procedure:

-

In a gas-tight reaction vessel, prepare a solution containing the ruthenium photosensitizer (typically in the micromolar to millimolar concentration range) and triethanolamine (typically 0.1 M) in a mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Add the platinum co-catalyst precursor (e.g., H₂PtCl₆) to the solution. The platinum will be photoreduced in situ to form active platinum nanoparticles.

-

Seal the reaction vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

-

Place the reaction vessel in the photoreactor and irradiate with visible light while stirring.

-

At regular time intervals, take gas samples from the headspace of the reaction vessel using a gas-tight syringe.

-

Analyze the gas samples by GC to quantify the amount of hydrogen produced.

Data Analysis:

The performance of the photocatalytic system is typically evaluated by the Turnover Number (TON), which is the number of moles of H₂ produced per mole of photosensitizer.

Table 2: Representative Data for Photocatalytic Hydrogen Evolution

| Photosensitizer | Sacrificial Donor | Co-catalyst | Irradiation Time (h) | TON (mol H₂/mol Ru) |

| [Ru(dcbpy)₂(bpy)]²⁺ | TEOA (0.1 M) | Pt | 10 | ~300 |

This data is representative and actual results may vary depending on specific experimental conditions.

Water Oxidation Catalysis

Iridium complexes bearing bipyridine-carboxylic acid ligands have been investigated as catalysts for water oxidation, a key reaction in artificial photosynthesis. The following protocol provides a general method for evaluating the catalytic activity of such complexes using a chemical oxidant.

Experimental Protocol: Chemical Water Oxidation

This protocol describes the evaluation of an iridium(III) complex with a 4,4'-disubstituted-2,2'-bipyridine ligand as a precatalyst for water oxidation using cerium(IV) ammonium nitrate (CAN) as the sacrificial oxidant.[2]

Materials:

-

[Ir(Cp*)(4,4'-(R)₂-bpy)(H₂O)]²⁺ type precatalyst (where R can be COOH)

-

Cerium(IV) ammonium nitrate (CAN)

-

Nitric acid (for pH adjustment)

-

Water (deionized)

-

Reaction vessel connected to an oxygen sensor

Procedure:

-

Prepare an aqueous solution of the iridium precatalyst in a reaction vessel.

-

Adjust the pH of the solution to the desired value (e.g., pH 1 with nitric acid).

-

Degas the solution by bubbling with an inert gas to remove dissolved oxygen.

-

Initiate the reaction by adding a solution of CAN to the reaction vessel.

-

Monitor the evolution of oxygen over time using an oxygen sensor.

-

The reaction progress can also be monitored by observing the disappearance of the yellow color of Ce(IV).

Data Analysis:

The catalytic performance is assessed by the Turnover Frequency (TOF), which is the rate of oxygen evolution per mole of catalyst. The apparent TOF can change during the reaction as the precatalyst is converted to the active catalytic species.[2]

Table 3: Representative Catalytic Performance for Water Oxidation

| Precatalyst | Oxidant | pH | Apparent TOF (min⁻¹) |

| [Ir(Cp*){4,4'-(OH)₂-bpy}(H₂O)]²⁺ | CAN | 1 | Increases over time |

Data based on trends described in reference[2]. The use of the COOH-substituted ligand is expected to show catalytic activity, though the specific TOF will depend on the exact reaction conditions.

Palladium-Catalyzed C-H Arylation

While specific protocols using 2,2'-Bipyridine-4-carboxylic acid as a ligand for palladium-catalyzed C-H arylation are not extensively detailed in the initial literature search, the bipyridine scaffold is a well-established ligand class for such transformations. The carboxylic acid functionality can be used to tune the electronic properties of the catalyst or to anchor the catalyst to a support. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: General Procedure for Pd-Catalyzed C-H Arylation

This protocol describes a general method for the direct arylation of an arene with an aryl halide, which can be optimized with 2,2'-Bipyridine-4-carboxylic acid as a ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bipyridine-4-carboxylic acid

-

Arene substrate (e.g., benzene)

-

Aryl halide (e.g., iodobenzene)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., DMAc or toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ and 2,2'-Bipyridine-4-carboxylic acid (typically in a 1:1 to 1:2 molar ratio).

-

Add the arene, aryl halide, and base to the tube.

-

Add the solvent.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Backfill the tube with an inert gas.

-

Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (typically 12-24 hours).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 4: Representative Conditions for Pd-Catalyzed C-H Arylation

| Catalyst | Ligand | Substrate | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ | Bipyridine derivative | Arene | Aryl Halide | K₂CO₃ | DMAc | 100 | Variable |

This table provides a general framework; specific yields and conditions will vary based on the substrates and the specific bipyridine ligand used.

References

Application Notes and Protocols for 2,2'-Bipyridine-4-carboxylic Acid in Dye-Sensitized Solar Cells (DSSCs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2'-Bipyridine-4-carboxylic acid and its derivatives in the fabrication and enhancement of dye-sensitized solar cells (DSSCs). This document outlines detailed experimental protocols, presents key performance data, and illustrates the fundamental working principles and experimental workflows.

Introduction to 2,2'-Bipyridine-4-carboxylic Acid in DSSCs

2,2'-Bipyridine-4-carboxylic acid and its dicarboxylic acid analogue, 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy), are pivotal components in the advancement of DSSC technology. Their primary roles are:

-